![molecular formula C22H16BrCl2NO2 B2777218 (E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 477889-39-7](/img/structure/B2777218.png)
(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one, also known as E-3-BPA-DCP, is an organic compound composed of a bromoaniline and two dichlorophenyl rings connected by a prop-2-en-1-one chain. It is a novel compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Electron Impact and Electron Capture Mass Spectra
Research by Hites (2008) on polybrominated diphenyl ethers and their methoxy derivatives, which share bromine and methoxy groups with the compound of interest, highlights the importance of mass spectrometry in identifying and characterizing environmental contaminants. These methods are crucial for understanding the environmental fate and potential health impacts of such compounds (Hites, 2008).
Anticancer Drug Research
Sugita et al. (2017) focused on synthesizing compounds to achieve high tumor specificity with minimal toxicity to normal cells. The study emphasized the importance of chemical modifications to enhance the therapeutic potential of anticancer drugs, suggesting that compounds with specific functional groups could be tailored for improved efficacy and safety (Sugita et al., 2017).
Mechanism of β-O-4 Bond Cleavage in Lignin
Yokoyama (2015) explored the acidolysis mechanism of lignin model compounds, which is relevant to understanding the chemical behavior of complex organic molecules under specific conditions. This research could inform applications in biomass conversion and the development of sustainable materials (Yokoyama, 2015).
Phosphonic Acid Applications
Sevrain et al. (2017) discussed the synthesis and applications of phosphonic acids, highlighting their relevance in drug development, material science, and as bioactive compounds. This review underscores the versatility of organophosphorus compounds in various fields, suggesting potential research avenues for compounds with similar functionalities (Sevrain et al., 2017).
Environmental Impact of Organochlorine Compounds
Krijgsheld and Gen (1986) evaluated the environmental consequences of chlorophenols, related to the dichlorophenyl group in the compound of interest. This study provides insights into the toxicity, persistence, and bioaccumulation of organochlorine compounds, which are critical factors in assessing environmental risk (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
(E)-3-(3-bromoanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrCl2NO2/c23-17-2-1-3-19(12-17)26-11-10-22(27)15-5-8-20(9-6-15)28-14-16-4-7-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMFEILLQKAZDL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromoanilino)-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


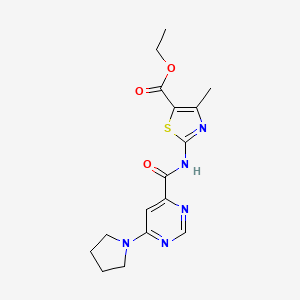
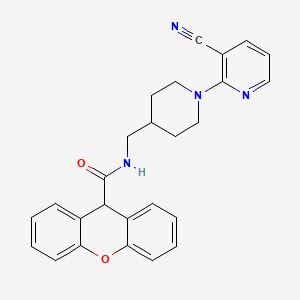
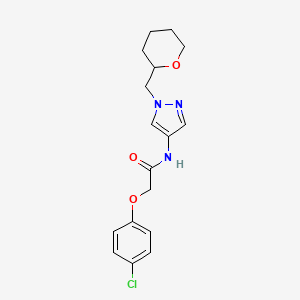
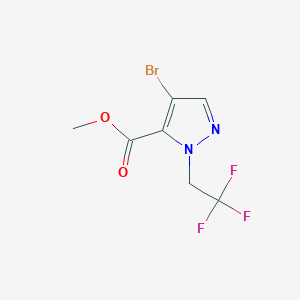

![methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2777148.png)
![[4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2777150.png)
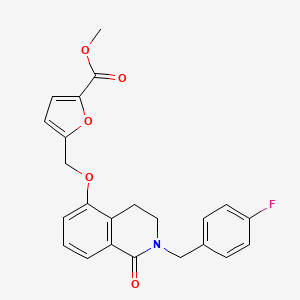
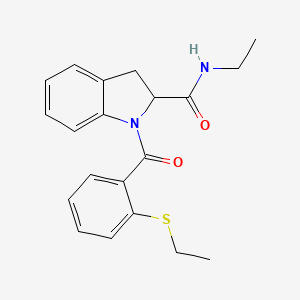

![N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777156.png)
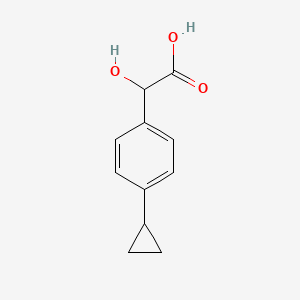
![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)